N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide,monohydrochloride

Description

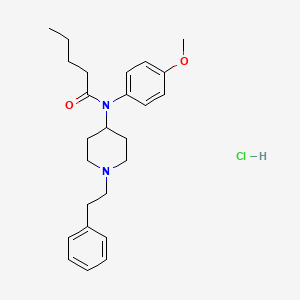

N-(4-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide, monohydrochloride is a synthetic opioid analog structurally related to fentanyl, characterized by a phenethylpiperidine core substituted with a 4-methoxyphenyl group and a pentanamide side chain. Its molecular formula is C₂₆H₃₅ClN₂O₂, with a molecular weight of 443.03 g/mol. This compound belongs to the class of acylated phenethylpiperidines, which are known for their potent μ-opioid receptor agonism .

Properties

Molecular Formula |

C25H35ClN2O2 |

|---|---|

Molecular Weight |

431.0 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide;hydrochloride |

InChI |

InChI=1S/C25H34N2O2.ClH/c1-3-4-10-25(28)27(22-11-13-24(29-2)14-12-22)23-16-19-26(20-17-23)18-15-21-8-6-5-7-9-21;/h5-9,11-14,23H,3-4,10,15-20H2,1-2H3;1H |

InChI Key |

IJQGRYKVXXNZRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)OC.Cl |

Origin of Product |

United States |

Biological Activity

N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide, monohydrochloride, is a synthetic compound belonging to the class of fentanyl analogs. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Classification

The compound is classified as an opioid analgesic due to its structural similarity to fentanyl, a potent synthetic opioid. The presence of the methoxy group on the phenyl ring and the piperidine moiety are critical for its biological activity. The chemical structure can be represented as follows:

Analgesic Activity

Research indicates that compounds in the fentanyl series exhibit significant μ-opioid receptor affinity, which is responsible for their analgesic effects. N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide has been shown to possess potent analgesic properties comparable to those of fentanyl itself. In studies measuring binding affinities, this compound demonstrated high selectivity for μ-opioid receptors while showing lower affinity for δ and κ receptors .

Antiparasitic Activity

In addition to its opioid activity, a simplified derivative of this compound, N-(4-methoxyphenyl)pentanamide (N4MP), has been evaluated for its anthelmintic properties against Toxocara canis, a parasitic nematode. The results indicated that N4MP affected parasite viability in a concentration-dependent manner, similar to albendazole, but with reduced cytotoxicity towards human cell lines . This suggests potential therapeutic applications beyond analgesia.

Study on Antiparasitic Effects

A study conducted by researchers evaluated the efficacy of N4MP against Toxocara canis. The findings revealed:

- Concentration-Dependent Efficacy : The compound significantly reduced the viability of the parasite at varying concentrations.

- Lower Cytotoxicity : Compared to albendazole, N4MP exhibited less cytotoxicity towards human and animal cell lines, indicating a safer profile for potential therapeutic use .

| Compound | IC50 (μM) | Cytotoxicity (Human Cell Lines) | Antiparasitic Activity |

|---|---|---|---|

| Albendazole | 25 | 30% Reduction | Yes |

| N-(4-Methoxyphenyl)pentanamide | 20 | 10% Reduction | Yes |

Pharmacokinetic Properties

Pharmacokinetic studies suggest that N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide can effectively permeate the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) activity. Predictions indicate favorable absorption and distribution characteristics, making it a candidate for further development in pain management therapies .

Conclusion and Future Directions

The biological activity of N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide, monohydrochloride, showcases its potential as both an analgesic and an anthelmintic agent. Its ability to selectively target μ-opioid receptors while exhibiting lower cytotoxicity compared to traditional agents like albendazole presents opportunities for novel therapeutic applications. Future research should focus on clinical trials to establish safety profiles and efficacy in human subjects.

Comparison with Similar Compounds

Key Observations:

- 4-Methoxyphenyl Substitution: This group may modulate receptor binding affinity and selectivity. For example, para-methoxy derivatives like para-methoxybutyryl fentanyl exhibit higher potency than non-substituted analogues .

Pharmacological and Toxicological Profiles

Notable Findings:

- Potency Trends: Methoxy-substituted derivatives (e.g., para-methoxybutyryl fentanyl) often exhibit higher receptor affinity than non-substituted analogues, suggesting the 4-methoxyphenyl group enhances binding interactions .

- Safety Concerns : Analogues with longer acyl chains (e.g., pentanamide) may accumulate in lipid-rich tissues, increasing overdose risk due to prolonged activity .

Legal and Regulatory Status

The compound and its analogues are frequently classified as Schedule I controlled substances due to their structural similarity to fentanyl and lack of accepted medical use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.